molecular formula C15H14N4O B2636436 N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-1-naphthamide CAS No. 2097926-43-5

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-1-naphthamide

Cat. No.: B2636436
CAS No.: 2097926-43-5
M. Wt: 266.304
InChI Key: GTCVRXQRRYNOCT-UHFFFAOYSA-N
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Description

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-1-naphthamide is a compound that features a 1,2,3-triazole ring and a naphthamide moiety The presence of the triazole ring, a five-membered ring containing three nitrogen atoms, imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-1-naphthamide typically involves the formation of the triazole ring through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction, known as the Huisgen cycloaddition, is often catalyzed by copper(I) ions (CuAAC). The naphthamide moiety can be introduced through subsequent amide bond formation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition reaction and automated systems for the purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the triazole ring or the naphthamide moiety.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring may yield triazole N-oxides, while reduction may lead to partially or fully reduced triazole derivatives.

Scientific Research Applications

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-1-naphthamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-1-naphthamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole derivatives: Compounds with similar triazole rings but different substituents.

    Naphthamide derivatives: Compounds with the naphthamide moiety but different functional groups.

Uniqueness

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-1-naphthamide is unique due to the combination of the triazole ring and the naphthamide moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications and the potential for novel interactions with biological targets.

Biological Activity

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-1-naphthamide is a compound that has garnered attention due to its diverse biological activities, particularly in pharmacology. This article provides an in-depth analysis of its biological activity, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a triazole ring and a naphthamide moiety , which contribute to its unique chemical properties. The triazole ring is known for its ability to interact with various biological targets, including enzymes and receptors, enhancing the compound's biological efficacy.

Synthesis Methods

The synthesis of this compound typically involves the Cu-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method allows for the formation of the triazole ring through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The naphthamide moiety is introduced through subsequent amide bond formation reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds containing triazole rings exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives similar to this compound demonstrated IC50 values in the low micromolar range against human liver cancer (HepG2), colon cancer (HCT-116), and breast cancer (MCF-7) cell lines .

Cell Line IC50 Value (μM)
HepG212.22 - 44.65
HCT-11614.16 - 55.57
MCF-714.64 - 60.20

This data suggests that modifications in the phenyl moiety can significantly influence the cytotoxicity of triazole-containing compounds .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties . Studies have shown that compounds with similar structures exhibit good inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus. The presence of the triazole ring is believed to enhance these antimicrobial effects by interacting with microbial enzymes .

The mechanism of action for this compound involves its ability to bind to specific molecular targets within cells. This binding can inhibit critical enzymes involved in cell proliferation and survival pathways. For example, triazole derivatives have been noted for their role as inhibitors of thymidylate synthase , a key enzyme in DNA synthesis .

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

  • Anticancer Studies : A study reported that triazole derivatives exhibited enhanced cytotoxicity when compared to standard chemotherapy agents like doxorubicin and 5-fluorouracil. The mechanism involved apoptosis induction and cell cycle arrest through thymidylate synthase inhibition .
  • Antimicrobial Studies : Another research effort demonstrated that specific derivatives showed effective inhibition against bacterial strains with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Properties

IUPAC Name

N-[2-(triazol-2-yl)ethyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c20-15(16-10-11-19-17-8-9-18-19)14-7-3-5-12-4-1-2-6-13(12)14/h1-9H,10-11H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTCVRXQRRYNOCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NCCN3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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